

An In-depth Technical Guide to 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid
Cat. No.:	B1275784

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid**, a key organic intermediate. The document details its chemical structure, physicochemical properties, synthesis, and applications, with a focus on its role in chemical manufacturing and research. While primarily used in the synthesis of azo dyes, its potential in other areas of chemical and biological research is also discussed. This guide consolidates available data to serve as a foundational resource for professionals in chemistry and drug development.

Chemical Structure and Identification

3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid is an aromatic sulfonic acid characterized by the presence of amino, hydroxyl, and nitro functional groups attached to a benzene ring.^[1] Its unique structure, combining these varied functional groups, imparts a diverse range of chemical reactivity.^[1]

Molecular Structure:

Caption: Chemical structure of **3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid**.

Table 1: Chemical Identification

Identifier	Value
CAS Number	96-67-3 [1] [2]
IUPAC Name	3-amino-2-hydroxy-5-nitrobenzenesulfonic acid [1]
Molecular Formula	C6H6N2O6S [1] [2]
Molecular Weight	234.19 g/mol [1]
SMILES	C1=C(C=C(C(=C1N)O)S(=O)(=O)O)--INVALID-LINK--[O-] [1]
InChI	InChI=1S/C6H6N2O6S/c7-4-1-3(8(10)11)2-5(6(4)9)15(12,13)14/h1-2,9H,7H2,(H,12,13,14) [1]
Synonyms	Sullanilic Acid, 2-Amino-4-nitrophenol-6-sulfonic acid, 4-Nitro-2-Aminophenol-6-Sulfonic acid [1] [3]

Physicochemical Properties

The compound is typically a light yellow to dark green crystalline powder.[\[1\]](#) Its solubility in water is a key characteristic for its applications.[\[1\]](#)[\[3\]](#)

Table 2: Physicochemical Data

Property	Value
Appearance	Light yellow to dark green crystalline powder [1]
Melting Point	285°C [2]
Solubility in Water	1 to 5 mg/mL at 21.5°C [1] [2]
Density	1.877 g/cm³ [2]
Refractive Index	1.701 [2]

Note: Detailed spectral data (NMR, IR, Mass Spectrometry) are not readily available in public literature. Researchers should perform their own spectral analysis for compound verification.

Synthesis

The primary industrial synthesis of **3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid** involves a two-step process starting from 2-aminophenol.^[1] This process includes nitration followed by sulfonation.^[1] An alternative efficient method is the sulfonation of nitrobenzene.^[1] A patented method also describes the sulfonation of ortho-aminophenol followed by nitration.^[4]

[Click to download full resolution via product page](#)

Caption: Synthesis workflow of **3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid**.

Experimental Protocol (General)

The following is a generalized protocol based on available literature. Specific reaction conditions, such as temperature, reaction time, and purification methods, may vary and require optimization.

Step 1: Nitration of 2-Aminophenol

- 2-Aminophenol is the starting material.
- A nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, is used to introduce a nitro group at the 5-position of the aromatic ring.^[1] This reaction is highly exothermic and requires careful temperature control.

Step 2: Sulfonation

- The product from the nitration step is then sulfonated.

- A sulfonating agent, such as fuming sulfuric acid (oleum), is used to introduce a sulfonic acid group at the 3-position.[1]

Purification:

- The final product is typically purified by recrystallization. Purity is often assessed using High-Performance Liquid Chromatography (HPLC).[1]

Applications

3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid is a versatile intermediate with applications in various fields.

Table 3: Applications

Field	Application
Dye Industry	A crucial intermediate in the synthesis of azo dyes.[1]
Pharmaceuticals	Investigated for potential uses in drug development and as a diagnostic reagent.[1][3]
Chemical Research	Used in enzyme studies and as a substrate for biochemical assays.[1] Its ability to form colored complexes with metal ions makes it useful in analytical chemistry.[1]
Industrial Chemistry	Employed in the production of specialty chemicals.[1]

Biological Activity

Research indicates that **3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid** may have biological applications, particularly in enzyme studies and biochemical assays.[1] Its structure allows it to potentially act as a substrate in various enzymatic reactions.[1] Furthermore, its ability to interact with metal ions could influence their stability and reactivity within biological

systems.^[1] However, specific signaling pathways or mechanisms of action have not been extensively documented in publicly available literature.

Note: No specific signaling pathways involving this compound have been identified, thus a signaling pathway diagram is not included.

Safety and Handling

3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid is considered a mild irritant and may cause skin, eye, and respiratory tract irritation upon contact or inhalation.^[1] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed when handling this chemical.

Conclusion

3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid is a valuable chemical intermediate with a well-established role in the dye industry and potential for broader applications in research and development. This guide has summarized the currently available technical information on its structure, properties, and synthesis. Further research is warranted to fully elucidate its biological activities and potential therapeutic applications. The lack of detailed, publicly available spectroscopic and experimental data highlights an opportunity for further academic and industrial investigation into this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid | 96-67-3 [smolecule.com]
- 2. 3-amino-2-hydroxy-5-nitrobenzenesulphonic acid | 96-67-3 [chemnet.com]
- 3. nbmno.com [nbmno.com]
- 4. CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method - Google Patents

[patents.google.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1275784#chemical-structure-of-3-amino-2-hydroxy-5-nitrobenzenesulfonic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com